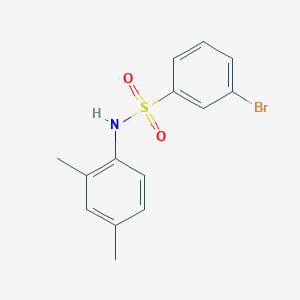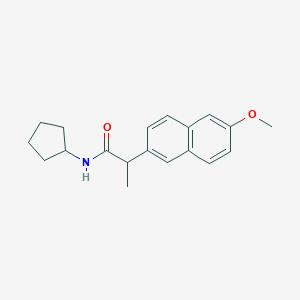
2-ethoxy-N-(3-fluorophenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(3-fluorophenyl)pyridine-3-carboxamide is a chemical compound that has been of interest to the scientific community due to its unique properties and potential applications. This compound is commonly referred to as EFPC and has been studied extensively for its potential use in various fields such as medicine, agriculture, and industry.
Applications De Recherche Scientifique
EFPC has been studied for its potential use in various scientific research applications. One of the primary applications of EFPC is in the field of medicine. EFPC has been found to have potential anti-inflammatory, anti-cancer, and anti-viral properties. EFPC has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of EFPC is not fully understood. However, it is believed that EFPC exerts its effects by inhibiting various enzymes and proteins in the body. EFPC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. EFPC has also been found to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
EFPC has been found to have various biochemical and physiological effects. EFPC has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. EFPC has also been found to induce apoptosis (programmed cell death) in cancer cells. EFPC has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EFPC for lab experiments is its potential use as a tool compound. EFPC can be used to study the role of COX-2 and HDACs in various biological processes. EFPC can also be used to study the potential therapeutic effects of inhibiting COX-2 and HDACs. One of the limitations of EFPC for lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for EFPC research. One future direction is to study the potential use of EFPC in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is to study the potential use of EFPC in the treatment of viral infections such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of EFPC and to develop more efficient synthesis methods for EFPC.
Conclusion:
In conclusion, EFPC is a chemical compound that has been studied extensively for its potential use in various scientific research applications. EFPC has been found to have potential anti-inflammatory, anti-cancer, and anti-viral properties. EFPC has also been found to improve cognitive function in animal models of Alzheimer's disease. Further research is needed to fully understand the potential applications of EFPC and to develop more efficient synthesis methods for EFPC.
Méthodes De Synthèse
The synthesis of EFPC involves several steps. The first step involves the reaction of 3-fluoropyridine with ethylene oxide to form 2-ethoxy-3-fluoropyridine. The second step involves the reaction of 2-ethoxy-3-fluoropyridine with 3-cyanobenzamide to form EFPC. The overall yield of this synthesis method is around 60%.
Propriétés
Nom du produit |
2-ethoxy-N-(3-fluorophenyl)pyridine-3-carboxamide |
|---|---|
Formule moléculaire |
C14H13FN2O2 |
Poids moléculaire |
260.26 g/mol |
Nom IUPAC |
2-ethoxy-N-(3-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13FN2O2/c1-2-19-14-12(7-4-8-16-14)13(18)17-11-6-3-5-10(15)9-11/h3-9H,2H2,1H3,(H,17,18) |
Clé InChI |
NSGASUFIHQZRCN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)F |
SMILES canonique |
CCOC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



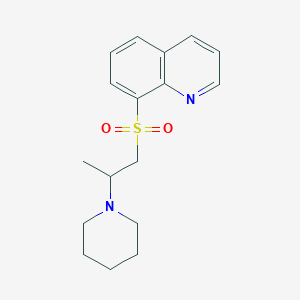
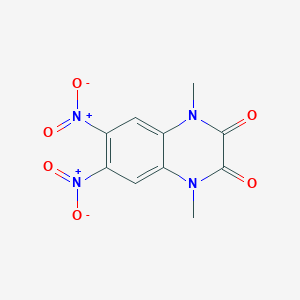
![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)



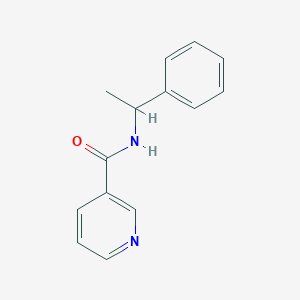
![Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270369.png)
![Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)
![Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270372.png)
